molecular formula C16H9BrO B12812544 Benzo[b]naphtho[2,3-d]furan,1-bromo-

Benzo[b]naphtho[2,3-d]furan,1-bromo-

Cat. No.: B12812544
M. Wt: 297.14 g/mol
InChI Key: OXNHYMLBKZHTGC-UHFFFAOYSA-N
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Description

Benzo[b]naphtho[2,3-d]furan,1-bromo-: is a specialized organic compound characterized by its fused polycyclic aromatic structure and the presence of a bromine atom at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]naphtho[2,3-d]furan,1-bromo- typically involves the bromination of Benzo[b]naphtho[2,3-d]furan. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods: Industrial production of Benzo[b]naphtho[2,3-d]furan,1-bromo- may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Benzo[b]naphtho[2,3-d]furan,1-bromo- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Benzo[b]naphtho[2,3-d]furan,1-bromo- is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology and Medicine: Its derivatives have shown promising biological activities, including anticancer and antimicrobial properties .

Industry: In the field of materials science, Benzo[b]naphtho[2,3-d]furan,1-bromo- is used in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties enhance the performance and efficiency of these devices .

Mechanism of Action

The mechanism by which Benzo[b]naphtho[2,3-d]furan,1-bromo- exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The bromine atom can play a crucial role in enhancing the compound’s binding affinity and specificity towards its target .

Comparison with Similar Compounds

Uniqueness: Benzo[b]naphtho[2,3-d]furan,1-bromo- is unique due to the presence of the bromine atom, which significantly alters its reactivity and physicochemical properties. This modification enhances its potential for various applications, particularly in the fields of organic electronics and medicinal chemistry .

Properties

Molecular Formula

C16H9BrO

Molecular Weight

297.14 g/mol

IUPAC Name

1-bromonaphtho[2,3-b][1]benzofuran

InChI

InChI=1S/C16H9BrO/c17-13-6-3-7-14-16(13)12-8-10-4-1-2-5-11(10)9-15(12)18-14/h1-9H

InChI Key

OXNHYMLBKZHTGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=C(O3)C=CC=C4Br

Origin of Product

United States

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